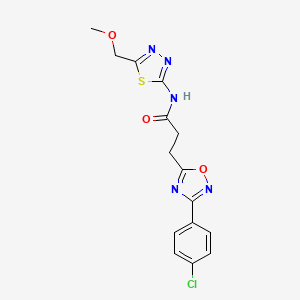![molecular formula C15H12BrN3O B7687259 N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, also known as BMIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMIP belongs to the family of imidazo[1,2-a]pyridines, which have been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is not fully understood. However, studies have shown that N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the cell cycle progression. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide also inhibits the activity of the signaling pathway called phosphatidylinositol 3-kinase (PI3K)/Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide also exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is also highly reactive and can form adducts with biomolecules, which can affect its biological activity.
将来の方向性
For the study of N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide include investigating its potential as a therapeutic agent for inflammatory and neurodegenerative diseases, identifying more potent and selective compounds, developing drug delivery systems, and evaluating its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves the reaction of 3-bromobenzylamine and 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide acts by inhibiting the proliferation of cancer cells and inducing apoptosis, which is programmed cell death. N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-10-14(19-8-3-2-7-13(19)17-10)15(20)18-12-6-4-5-11(16)9-12/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQJNIXSGIRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

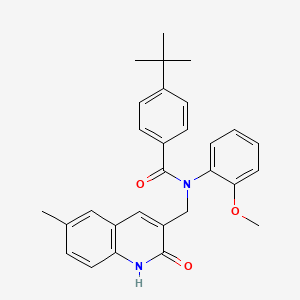

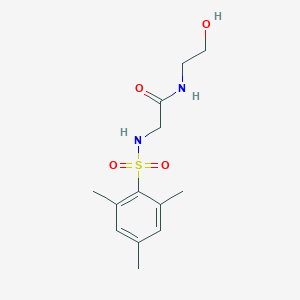
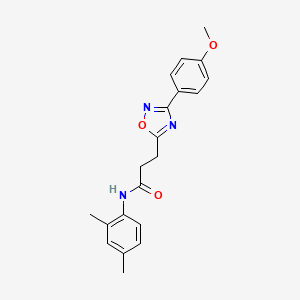
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)

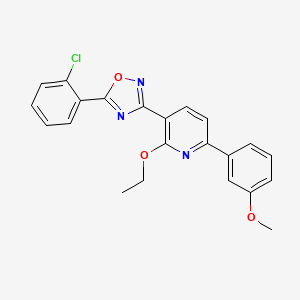

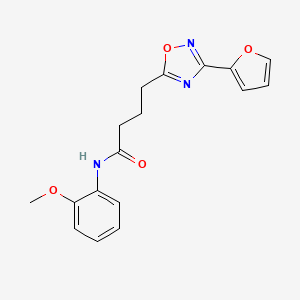
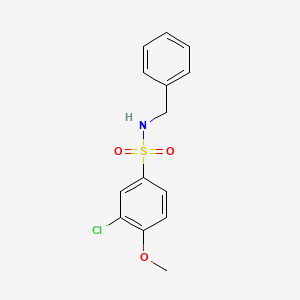
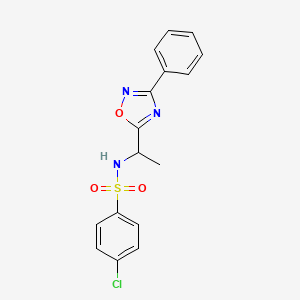
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)

